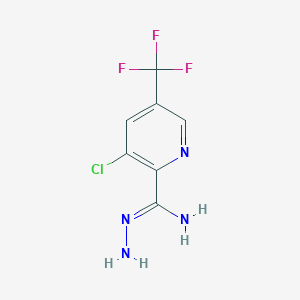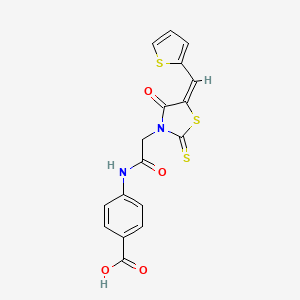![molecular formula C17H13Cl4N3O3 B2523247 N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide CAS No. 339096-74-1](/img/structure/B2523247.png)
N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features two 2,4-dichlorophenyl groups and a hydroxy(methyl)amino group attached to a propanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with a suitable aldehyde to form an imine intermediate.
Addition of Hydroxy(methyl)amine: The imine intermediate is then reacted with hydroxy(methyl)amine under controlled conditions to introduce the hydroxy(methyl)amino group.
Final Coupling: The final step involves coupling the modified intermediate with a propanediamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(methyl)amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted phenyl rings.
Scientific Research Applications
N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,4-dichlorophenyl)propanediamide: Lacks the hydroxy(methyl)amino group.
N,N’-bis(2,4-dichlorophenyl)-2-{[amino]methylidene}propanediamide: Lacks the hydroxy group.
Uniqueness
N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[[hydroxy(methyl)amino]methylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3O3/c1-24(27)8-11(16(25)22-14-4-2-9(18)6-12(14)20)17(26)23-15-5-3-10(19)7-13(15)21/h2-8,27H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDYOITBYSFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)


![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2523185.png)

![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)
